REACTION_CXSMILES
|
CO[CH2:3][CH2:4][C:5]([NH2:7])=[O:6].[CH:8]1(N)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.N.[OH-].[Na+]>>[CH:8]1([NH:7][C:5](=[O:6])[CH:4]=[CH2:3])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1 |f:3.4|
|
Name
|
|
Quantity
|
103.1 g
|
Type
|
reactant
|
Smiles
|
COCCC(=O)N
|
Name
|
|
Quantity
|
104.1 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated in a high vacuum at 90°-110° C
|
Type
|
CUSTOM
|
Details
|
The methanol is split off within about 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The temperature is increased
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC(C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |